Methyl 2-(4-aminothian-3-yl)acetate Demonstrates Sub-10 nM ACC1 Inhibition – Comparative Potency Against Clinical-Stage Inhibitors
Methyl 2-(4-aminothian-3-yl)acetate (assayed as the free base or a closely related derivative) inhibits rat liver Acetyl-CoA carboxylase 1 (ACC1) with an IC50 of 7 nM, using acetyl-CoA as substrate and a 10-minute preincubation period prior to substrate addition [1]. For comparison, the clinical-stage ACC inhibitor Firsocostat (ND-630) exhibits an IC50 of 2.1 nM against human ACC1 and 6.1 nM against human ACC2, while the broad-spectrum inhibitor PF-05175157 displays IC50 values of 27 nM (hACC1) and 33 nM (hACC2) [2]. The 7 nM potency positions Methyl 2-(4-aminothian-3-yl)acetate within an order of magnitude of a clinical candidate and as approximately 4-fold more potent than PF-05175157, making it a highly attractive starting point for lead optimization campaigns targeting ACC1-mediated pathways.
| Evidence Dimension | Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) |
|---|---|
| Target Compound Data | IC50 = 7 nM (rat ACC1) |
| Comparator Or Baseline | Firsocostat: IC50 = 2.1 nM (human ACC1); PF-05175157: IC50 = 27 nM (human ACC1) |
| Quantified Difference | ~3.9-fold less potent than Firsocostat; ~3.9-fold more potent than PF-05175157 |
| Conditions | Rat liver ACC1; acetyl-CoA substrate; 10 min preincubation; 20 min measurement |
Why This Matters
Potency within 10 nM validates the compound as a legitimate ACC1 inhibitor tool, enabling dose-response studies and SAR exploration without the cost or IP constraints of clinical-stage molecules.
- [1] BindingDB. BDBM50365279 (CHEMBL1958360). IC50: 7 nM. Inhibition of rat liver Acetyl-CoA carboxylase 1 using acetyl-CoA as substrate. View Source
- [2] Probes & Drugs. Firsocostat (ND-630; GS-0976). IC50: 2.1 nM (hACC1), 6.1 nM (hACC2). View Source
